REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[CH3:13][C:14]1[CH:19]=[N:18][CH:17]=[CH:16][N:15]=1.[C:20](OC)(=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C1COCC1>[C:21]1([C:20](=[O:27])[CH2:13][C:14]2[CH:19]=[N:18][CH:17]=[CH:16][N:15]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=CN=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
after being stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −78° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at this temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with EtOAc
|
Type
|
WASH
|
Details
|
the mixture was washed with water and brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (PE:EtOAc=30:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CC1=NC=CN=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 33.3% | |
YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |